3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid
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Overview
Description
3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of propionic acid, featuring a methoxyphenyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine, followed by a series of steps to introduce the propionic acid moiety. One common method involves the following steps:
Condensation Reaction: 3-methoxybenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Alkylation: The amine is then alkylated with a suitable alkyl halide to introduce the propionic acid moiety.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-phenyl derivatives.
Reduction: Formation of 3-[(3-Methoxy-phenyl)-methyl-amino]-propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various receptors or enzymes, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Hydroxy-phenyl)-methyl-amino]-propionic acid
- 3-[(3-Methoxy-phenyl)-ethyl-amino]-propionic acid
- 3-[(3-Methoxy-phenyl)-methyl-amino]-butanoic acid
Uniqueness
3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the amino group allows for various chemical modifications. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(3-methoxy-N-methylanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(7-6-11(13)14)9-4-3-5-10(8-9)15-2/h3-5,8H,6-7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISAOLSKRMWKIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589456 |
Source
|
Record name | N-(3-Methoxyphenyl)-N-methyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14055-88-0 |
Source
|
Record name | N-(3-Methoxyphenyl)-N-methyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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